Chlorprothixene hydrochloride

Descripción general

Descripción

Clorprotixeno hidrocloruro: es un fármaco antipsicótico típico que pertenece a la clase de las tioxantinas. Se utiliza principalmente en el tratamiento de trastornos psicóticos como la esquizofrenia y la manía aguda asociada a los trastornos bipolares . Este compuesto ejerce sus efectos bloqueando varios receptores en el cerebro, incluidos los receptores de serotonina, dopamina, histamina, muscarínicos y adrenérgicos .

Métodos De Preparación

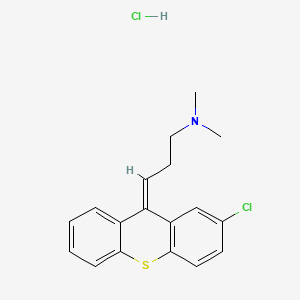

Rutas sintéticas y condiciones de reacción: La síntesis de clorprotixeno hidrocloruro implica la reacción de 2-clorotioxanteno con N,N-dimetil-1,3-propandiamina. La reacción generalmente ocurre bajo condiciones controladas para asegurar la formación del producto deseado .

Métodos de producción industrial: En entornos industriales, la producción de clorprotixeno hidrocloruro implica una síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso incluye pasos como purificación, cristalización y secado para obtener el producto final en su forma de sal de hidrocloruro .

Análisis De Reacciones Químicas

Hydrolytic Degradation

-

Aqueous stability :

| Condition | Degradation Rate (t₁/₂) | Major Products |

|---|---|---|

| pH 1.2 (simulated gastric fluid) | >24 hrs | <5% degradation |

| pH 7.4 (phosphate buffer) | 8.3 hrs | 2-chlorothioxanthenone sulfoxide (27%) |

| UV light (254 nm, 6 hrs) | 94% degraded | Multiple oxidative byproducts |

Thermal Behavior

Solubility and Solvent Interactions

Reactivity with Functional Groups

-

Amine group :

-

Thioxanthene core :

Analytical Characterization

| Method | Key Findings | Reference |

|---|---|---|

| HPLC-UV (λ=230 nm) | Retention time: 6.8 min (C18 column) | |

| NMR (¹H, 400 MHz) | δ 2.25 (s, N(CH₃)₂), δ 7.12–7.45 (aromatic) | |

| MS (ESI+) | m/z 315.1 [M+H]⁺ (base), 352.3 [M+HCl]⁺ |

Aplicaciones Científicas De Investigación

Medical Uses

Chlorprothixene is primarily indicated for the treatment of:

- Psychotic Disorders : It is effective in managing schizophrenia and acute mania associated with bipolar disorder .

- Anxiety and Insomnia : The drug is also used for pre- and postoperative anxiety, insomnia, and severe nausea in hospitalized patients .

- Off-label Uses : These include management of alcohol and opioid withdrawal symptoms, nonpsychotic irritability, aggression in pediatric patients, and chronic pain as a co-medication .

Pharmacological Profile

Chlorprothixene exhibits a complex pharmacological profile characterized by its action on various neurotransmitter receptors:

| Receptor | Binding Affinity (K_i in nM) | Effects |

|---|---|---|

| 5-HT2A | 0.30–0.43 | Antipsychotic effects, sedation |

| D2 | 3.0–5.6 | Antipsychotic effects, sedation |

| H1 | 0.89–3.8 | Sedation, weight gain |

| Muscarinic Acetylcholine | 41 | Anticholinergic effects |

| α1-Adrenergic | 1.0 | Hypotension, sedation |

Chlorprothixene's antagonistic activity at serotonin and dopamine receptors contributes to its efficacy in treating psychotic disorders while minimizing extrapyramidal side effects compared to other typical antipsychotics .

Clinical Studies and Findings

Recent studies have highlighted the potential of chlorprothixene beyond its traditional uses:

- Antileukemic Activity : A study identified chlorprothixene as a potential drug that inhibits the growth of acute myeloid leukemia (AML) cells from various subtypes, indicating its possible application in oncology .

- Cardiometabolic Risks : Research has shown that low-dose chlorprothixene use may be associated with an increased risk of diabetes and major adverse cardiovascular events when compared to other antipsychotics like quetiapine . This necessitates careful monitoring when prescribing the medication.

Side Effects

Chlorprothixene is associated with several side effects that may limit its use:

- Sedation : Strong sedative effects can lead to excessive drowsiness.

- Anticholinergic Effects : Symptoms such as dry mouth, constipation, and urinary retention may occur due to its anticholinergic properties.

- Weight Gain : Patients may experience significant weight gain due to the drug's metabolic effects .

Mecanismo De Acción

El clorprotixeno hidrocloruro ejerce sus efectos bloqueando los receptores dopaminérgicos D1 y D2 mesolímbicos postsinápticos en el cerebro. Esta acción deprime la liberación de hormonas hipotalámicas e hipofisarias y afecta el sistema de activación reticular, influyendo en el metabolismo basal, la temperatura corporal, la vigilia, el tono vasomotor y la emesis . El compuesto también bloquea los receptores de serotonina, histamina, muscarínicos y adrenérgicos, contribuyendo a sus efectos antipsicóticos y sedantes .

Comparación Con Compuestos Similares

Compuestos similares:

Clorpromazina: Otro antipsicótico típico con efectos similares de bloqueo de receptores pero diferentes perfiles de efectos secundarios.

Tioridazina: Comparte similitudes estructurales con el clorprotixeno hidrocloruro, pero tiene propiedades farmacológicas distintas.

Flufenazina: Un potente antipsicótico con una estructura química diferente pero usos terapéuticos similares.

Singularidad: El clorprotixeno hidrocloruro es único debido a su perfil específico de bloqueo de receptores y su potencia antipsicótica relativamente menor en comparación con otros antipsicóticos típicos. Ha demostrado efectos antieméticos y se utiliza en varios entornos clínicos por sus propiedades sedantes .

Actividad Biológica

Chlorprothixene hydrochloride is a thioxanthene antipsychotic medication primarily used for treating various psychiatric disorders. Its biological activity is characterized by its interaction with multiple neurotransmitter receptors, which contributes to its therapeutic effects and side effects. This article delves into the pharmacodynamics, pharmacokinetics, clinical implications, and associated risks of chlorprothixene.

Pharmacodynamics

Chlorprothixene acts as an antagonist at several neurotransmitter receptors:

- Dopamine Receptors : It primarily blocks D1 and D2 dopamine receptors, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders. This action helps alleviate positive symptoms such as hallucinations and delusions .

- Serotonin Receptors : Chlorprothixene also antagonizes serotonin receptors (5-HT2, 5-HT6, and 5-HT7), contributing to its antidepressant and anxiolytic properties while minimizing extrapyramidal side effects commonly associated with typical antipsychotics .

- Histamine and Muscarinic Receptors : It has significant antagonistic effects on histamine H1 receptors, leading to sedation, and on muscarinic receptors, which can cause anticholinergic side effects .

The receptor-binding profile of chlorprothixene is summarized in the following table:

| Receptor Type | Binding Affinity (K_i in nM) |

|---|---|

| D1 | 3.0–5.6 |

| D2 | 1.9–4.6 |

| 5-HT2 | <10 |

| H1 | 0.89–3.8 |

| Muscarinic (M1) | 11–26 |

| Muscarinic (M2) | 28–79 |

Pharmacokinetics

Chlorprothixene is well absorbed after oral administration, with peak plasma concentrations typically occurring within a few hours. It undergoes hepatic metabolism, primarily to its active metabolite, N-desmethylchlorprothixene. The elimination half-life ranges from 10 to 20 hours, allowing for once or twice daily dosing in clinical practice .

Clinical Implications

Chlorprothixene is primarily indicated for:

- Schizophrenia : Effective in managing both positive and negative symptoms.

- Anxiety Disorders : Utilized off-label for its sedative properties.

- Insomnia : Sometimes prescribed for short-term management due to its hypnotic effects.

Despite its therapeutic benefits, chlorprothixene is associated with various side effects:

- Metabolic Disturbances : Recent studies indicate an increased risk of diabetes and cardiovascular events (MACE) associated with low-dose usage compared to other antipsychotics like quetiapine. Specifically, a nationwide cohort study found an intention-to-treat hazard ratio of 1.16 for diabetes and 1.12 for MACE among chlorprothixene users .

Case Studies

A recent investigation assessed the long-term outcomes of patients treated with chlorprothixene. Among a cohort of over 80,000 patients, those receiving chlorprothixene were found to have a higher incidence of diabetes compared to those treated with quetiapine (OR: 1.15-1.63 for cumulative doses ≥6000 mg) . These findings underscore the need for careful monitoring of metabolic parameters in patients receiving this medication.

Propiedades

Número CAS |

2461-06-5 |

|---|---|

Fórmula molecular |

C18H19Cl2NS |

Peso molecular |

352.3 g/mol |

Nombre IUPAC |

(3E)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C18H18ClNS.ClH/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7+; |

Clave InChI |

YWKRLOSRDGPEJR-FJUODKGNSA-N |

SMILES |

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |

SMILES isomérico |

CN(C)CC/C=C/1\C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |

SMILES canónico |

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |

Key on ui other cas no. |

6469-93-8 |

Pictogramas |

Acute Toxic |

Solubilidad |

>52.8 [ug/mL] (The mean of the results at pH 7.4) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.